2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid

描述

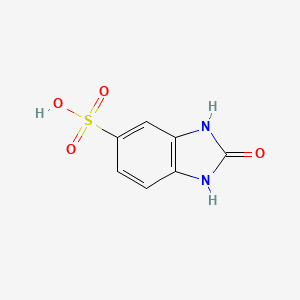

2-Oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid (CAS: 39513-21-8) is a heterocyclic compound with the molecular formula C₈H₆N₂O₃S and a molecular weight of 234.21 g/mol. Its structure comprises a benzimidazole core fused with a sulfonic acid group at the 5-position and a ketone group at the 2-position (Figure 1) .

属性

IUPAC Name |

2-oxo-1,3-dihydrobenzimidazole-5-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4S/c10-7-8-5-2-1-4(14(11,12)13)3-6(5)9-7/h1-3H,(H2,8,9,10)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLICCOPSQZBAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301229646 | |

| Record name | 2,3-Dihydro-2-oxo-1H-benzimidazole-5-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301229646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39513-21-8 | |

| Record name | 2,3-Dihydro-2-oxo-1H-benzimidazole-5-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39513-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-2-oxo-1H-benzimidazole-5-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301229646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Dehydration and Cyclization Step

A key step involves dehydrating 1,3-dihydro-1-(1-methyl vinyl)-2H-benzimidazole-2-one in an organic solvent under acidic conditions to form the benzimidazole core with the 2-oxo group intact. This reaction is typically carried out at 100–120 °C using acid scavengers such as sodium hydroxide, sodium hydrogencarbonate, or salt of wormwood to facilitate dehydration without harsh conditions.

Organic solvents used: Methyl isobutyl ketone (MIBK), acetone, or methyl ethyl ketone (MEK), with MIBK preferred for its higher boiling point and water insolubility, which improves reaction selectivity and yield.

Reaction conditions: 1–3 hours at 100–120 °C.

Sulfonation

The sulfonic acid group is introduced typically by sulfonation of the benzimidazole ring or by using sulfonic acid-containing precursors. While direct sulfonation methods are less documented for this specific compound, related benzimidazole sulfonic acids have been synthesized by reacting benzimidazole derivatives with sulfonating agents under controlled conditions.

Saponification and Aftertreatment

Following the cyclization and sulfonation, saponification is performed to convert ester intermediates into the sulfonic acid form. This step involves:

- Adding an alkali such as sodium hydroxide to the organic phase.

- Conducting the reaction at 45–80 °C under reduced pressure (150–200 mbar).

- After saponification, acidification with hydrochloric acid at 40–60 °C followed by reflux at 90–110 °C for 2–4 hours to obtain the final sulfonic acid product.

Purification

The product is isolated by cooling, filtration, washing the filter cake at 50–70 °C, and drying under vacuum (100–180 mbar) to constant weight.

| Step | Conditions | Reagents/Materials | Yield (%) | Melting Point (°C) | Purity (HPLC %) | Notes |

|---|---|---|---|---|---|---|

| Dehydration | 100–120 °C, 1–3 h | 1,3-dihydro-1-(1-methyl vinyl)-2H-benzimidazole-2-one, MIBK, acid scavenger (e.g., salt of wormwood) | — | — | — | One-pot reaction, no intermediate isolation |

| Sulfonation | Variable (not fully detailed) | Sulfonating agent or sulfonic acid precursor | — | — | — | Typically involves sulfonation of benzimidazole ring |

| Saponification | 45–80 °C, 150–200 mbar | Sodium hydroxide | — | — | — | Converts esters to sulfonic acid |

| Acidification & Reflux | 90–110 °C, 2–4 h | Hydrochloric acid | 74.9–86.4 | 166–176 | 98–99 | Final product isolation and purification |

- The one-pot dehydration and subsequent reactions reduce the need for intermediate purification, enhancing production efficiency and safety.

- Use of MIBK as solvent improves reaction selectivity and yield due to its high boiling point and water immiscibility.

- Avoidance of sodium hydride and other hazardous reagents reduces safety risks and environmental impact.

- The process achieves high yields (up to ~86%) and high purity (HPLC 98–99%) with reproducible melting points consistent with the target compound.

- The method is scalable and suitable for industrial production with economic and social benefits.

The preparation of 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid involves a carefully controlled dehydration of a benzimidazole precursor in an organic solvent with acid scavengers, followed by sulfonation and saponification steps. The process is optimized for safety, yield, and purity, employing solvents like MIBK and avoiding hazardous reagents. The final product is isolated by acidification, reflux, filtration, and drying, yielding a high-purity compound suitable for further applications.

化学反应分析

Types of Reactions

2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

科学研究应用

2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

作用机制

The mechanism of action of 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid (CAS: 33943-12-3)

- Structural Difference : Replaces the benzimidazole’s NH groups with oxygen atoms, forming a benzoxazole core.

- The sulfonic acid group retains high polarity (pKa ~1–2) .

- Molecular Weight: 215.18 g/mol (C₇H₅NO₅S), slightly lighter due to fewer nitrogen atoms .

2-Oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic Acid (CAS: 23814-14-4)

- Structural Difference : Substitutes sulfonic acid (-SO₃H) with carboxylic acid (-COOH) at the 5-position.

- Impact : Carboxylic acid (pKa ~4–5) is less acidic than sulfonic acid, reducing solubility in aqueous media. This derivative may exhibit weaker interactions with charged biological targets .

- Molecular Weight : 178.15 g/mol (C₈H₆N₂O₃ ) .

Substituent Variations in Benzimidazole Derivatives

5-Hydrosulfonyl-1H-benzimidazole-2(3H)-one Derivatives

- Synthesis : Prepared via chlorosulfonation and substitution reactions, similar to the sulfonic acid derivative .

- Key Difference : The hydrosulfonyl (-SO₂H) group is less oxidized than sulfonic acid (-SO₃H), altering reactivity and stability.

2-(Chloromethyl)-1H-benzimidazole Derivatives

Data Tables

Table 1. Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | pKa (Approx.) |

|---|---|---|---|---|---|

| 2-Oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid | 39513-21-8 | C₈H₆N₂O₃S | 234.21 | -SO₃H | ~1–2 |

| 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid | 33943-12-3 | C₇H₅NO₅S | 215.18 | -SO₃H | ~1–2 |

| 2-Oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid | 23814-14-4 | C₈H₆N₂O₃ | 178.15 | -COOH | ~4–5 |

生物活性

2-Oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid (C₇H₆N₂O₄S) is a compound that has garnered attention in biochemical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidazole core, characterized by fused benzene and imidazole rings, along with a sulfonic acid group which enhances its solubility and reactivity. Its molecular weight is approximately 214.2 g/mol, and it is known for being an irritant .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can modulate enzyme activity and receptor binding, leading to various biological effects. The exact pathways and targets are still under investigation, but initial studies suggest that it may influence cellular signaling pathways involved in inflammation and cancer progression.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, potentially effective against various bacterial strains.

- Anticancer Potential : There is evidence that the compound may exhibit cytotoxic effects on cancer cells. It has been evaluated for its ability to inhibit the growth of prostate cancer cells, showing promising results in preliminary assays .

- Proteomic Applications : Due to its structural characteristics, it is being explored for applications in proteomics and drug development.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

- Antimicrobial Studies : A study assessed the antimicrobial efficacy of various benzimidazole derivatives, including this compound. Results indicated significant inhibition of bacterial growth compared to control groups.

- Cytotoxicity Assays : In vitro assays demonstrated that the compound induced apoptosis in prostate cancer cell lines (DU145), with IC50 values indicating effective cytotoxicity. The mechanism involved mitochondrial membrane depolarization and activation of caspase pathways .

- Pharmacological Profiling : A comprehensive pharmacological profile was developed for this compound, highlighting its potential as a lead compound in drug discovery focused on anti-inflammatory and anticancer therapies.

Data Table: Summary of Biological Activities

常见问题

Q. How can green chemistry principles be applied to synthesize this compound sustainably?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。